molecular formula C7H12OSe B14443687 2-(Methylselanyl)cyclohexan-1-one CAS No. 76436-39-0

2-(Methylselanyl)cyclohexan-1-one

Cat. No.: B14443687
CAS No.: 76436-39-0
M. Wt: 191.14 g/mol
InChI Key: HQCAYEXPODDCEX-UHFFFAOYSA-N
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Description

2-(Methylselanyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a methylselanyl (-SeCH₃) group at the 2-position. These analogs exhibit diverse pharmacological, chemical, and physical properties influenced by their substituents, such as amino, aryl, halogens, or heterocyclic groups .

Properties

CAS No.

76436-39-0

Molecular Formula

C7H12OSe

Molecular Weight

191.14 g/mol

IUPAC Name

2-methylselanylcyclohexan-1-one

InChI

InChI=1S/C7H12OSe/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3

InChI Key

HQCAYEXPODDCEX-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a methylselanyl reagent under controlled conditions. For instance, the reaction can be carried out using methylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Methylselanyl)cyclohexan-1-one may involve more scalable and cost-effective methods. One such method could include the catalytic hydrogenation of a precursor compound, followed by selective selenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Methylselanyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical behaviors of cyclohexanone derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Amino-Substituted Analogs
  • 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one (2-MDCK): Structure: Methylamino (-NHCH₃) and o-tolyl (2-methylphenyl) groups. Properties: Exhibits neuroinhibitory, analgesic, and hallucinogenic effects akin to ketamine. Characterized via GC-MS, LC-MS, NMR, and FT-IR . Key Data: Fragmentation patterns in mass spectrometry aid structural elucidation.
  • 2-(Ethylamino)-2-(m-tolyl)cyclohexan-1-one (DMXE): Structure: Ethylamino (-NHCH₂CH₃) and m-tolyl (3-methylphenyl) groups. Properties: Psychoactive effects; synthesized for forensic toxicology studies. Molecular weight: ~233.3 g/mol .
Aryl-Substituted Analogs
  • 2-(2-Chlorophenyl)cyclohexan-1-one :

    • Structure : 2-chlorophenyl substituent.
    • Properties : Molecular weight = 208.69 g/mol; CAS 91393-49-4. Used in synthetic chemistry and forensic analysis .
  • 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one :

    • Structure : Piperidinyl substituent with dimethyl groups.
    • Properties : Liquid at room temperature; molecular weight = 209.33 g/mol. Explored for biological applications .
Heterocyclic and Halogenated Analogs
  • 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one :

    • Structure : Fluorophenyl-furan hybrid substituent.
    • Properties : Synthesized via catalytic aldol reactions; yield = 44%. Characterized by NMR and HRMS .
  • 2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexan-1-one :

    • Structure : Hydroxy-nitrobenzyl group.
    • Properties : High enantioselectivity (96–98% ee) in asymmetric aldol reactions. Yield = 93–98% .

Pharmacological and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
2-MDCK Methylamino, o-tolyl ~245.3 Psychoactive, analgesic; characterized via multi-spectral methods.
DMXE Ethylamino, m-tolyl ~233.3 Stimulant effects; used in forensic screening.
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl 208.69 Stable solid; used in organic synthesis.
2-(4-Methoxybenzylidene)cyclohexanone Methoxyphenyl-methylene 224.26 Halochromic; pH-dependent absorption shifts (390–515 nm).
2-(Methylselanyl)cyclohexan-1-one* Methylselanyl ~190.1 (est.) Hypothesized redox activity due to selenium; potential catalytic or medicinal use.

*Note: Data for 2-(Methylselanyl)cyclohexan-1-one inferred from selenium analogs (e.g., selenocyclohexanones in ).

Key Research Findings

  • Pharmacological Activity: Amino-substituted derivatives (e.g., 2-MDCK) mimic ketamine’s NMDA receptor antagonism, while methoxy or halogenated analogs show varied receptor affinities .
  • Chemical Reactivity : Halogenated and nitro-substituted compounds exhibit enhanced electrophilicity, facilitating nucleophilic attacks in synthesis .
  • Spectroscopic Trends : Substituents like nitro or methoxy groups cause distinct UV-Vis shifts (e.g., 515 nm for xanthylium cations in ).

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